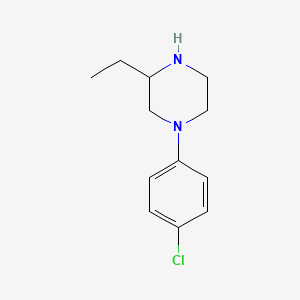

1-(4-氯苯基)-3-乙基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

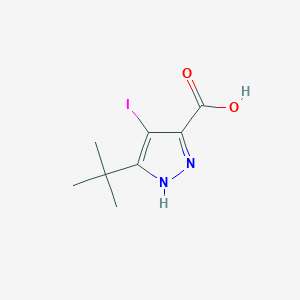

The compound "1-(4-Chlorophenyl)-3-ethylpiperazine" is a derivative of piperazine featuring a chlorophenyl group and an ethyl substituent. Piperazine derivatives are known for their biological activities and potential therapeutic applications. They are often explored for their interactions with various receptors in the body, such as the A1 adenosine receptor, which can influence allosteric enhancer activity . The structural variations in these compounds, such as the presence of chlorophenyl groups, can significantly affect their biological activity and physical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine ring to explore their effects on biological activity. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring were found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . Although the specific synthesis of "1-(4-Chlorophenyl)-3-ethylpiperazine" is not detailed in the provided papers, similar synthetic strategies could be applied, involving the attachment of the chlorophenyl and ethyl groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray diffraction analyses are commonly used to determine the crystal structure of these compounds, providing insights into their conformation and geometry . For example, the crystal structure of a related compound, 1-ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Such structural information is essential for understanding the interactions of these molecules with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often explored to modify their structure and enhance their biological properties. The reactivity of specific positions on the piperazine ring can be studied using techniques such as Fukui function calculations, which help identify reactive sites for chemical modifications . The chemical reactions of "1-(4-Chlorophenyl)-3-ethylpiperazine" would likely involve the functional groups attached to the piperazine ring, influencing its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their spectroscopic characteristics, thermal behavior, and dielectric properties, are important for their practical applications. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, are used to study these properties . Additionally, differential scanning calorimetry (DSC) and dielectric measurements can provide information on phase transitions and the material's response to temperature changes . The presence of substituents like the chlorophenyl and ethyl groups in "1-(4-Chlorophenyl)-3-ethylpiperazine" would influence these properties, potentially affecting the compound's stability and suitability for various applications.

科学研究应用

抗利什曼病活性

利什曼病是由原生动物寄生虫引起的被忽视的热带病,每年影响数百万人。研究人员已合成1-(4-氯苯基)-3-乙基哌嗪作为潜在的抗利什曼病药物。 其卤代结构暗示了抗寄生虫特性,使其适合进一步研究用于治疗这种使人虚弱的疾病 .

药物开发和结合亲和力

作为一种无色固体,1-(4-氯苯基)-3-乙基哌嗪在药物开发中引起了人们的兴趣。研究人员正在探索其与目标蛋白的结合亲和力。 了解其相互作用有助于设计新型药物 .

非线性光学

化合物3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮 (CPP)在非线性光学领域显示出希望。研究证实了其在各种波长下产生二阶和三阶谐波的潜力。 其高静态和动态极化率使其在该领域具有价值 .

材料合成和生物学研究

1-(4-氯苯基)-3-乙基哌嗪: 除了医药研究之外,它还有其他应用。它用途广泛,用于材料合成和生物学研究。 其独特的结构使其具有多方面的用途.

安全和危害

作用机制

Target of Action

Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.

Mode of Action

Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.

Biochemical Pathways

The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .

Result of Action

The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .

属性

IUPAC Name |

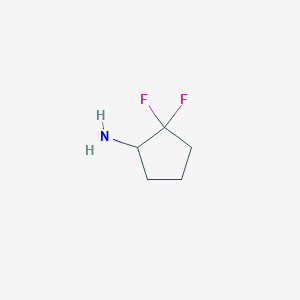

1-(4-chlorophenyl)-3-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKBNIVCSCAEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)